molecular formula C7H3F4NO5S B3043089 5-Fluoro-2-nitrophenyl trifluoromethanesulfonate CAS No. 722536-31-4

5-Fluoro-2-nitrophenyl trifluoromethanesulfonate

Cat. No.: B3043089
CAS No.: 722536-31-4
M. Wt: 289.16 g/mol
InChI Key: XIFGGNHOGIRZDW-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrophenyl trifluoromethanesulfonate is a sulfonate ester characterized by a trifluoromethanesulfonyl (triflyl) group attached to a substituted aromatic ring. The aromatic moiety contains a nitro (-NO₂) group at the ortho position and a fluorine atom at the para position relative to the sulfonate group. This structure confers unique electronic and steric properties, making it a reactive intermediate in organic synthesis, particularly in nucleophilic aromatic substitution (SNAr) reactions or as a leaving group in coupling reactions .

The nitro group strongly withdraws electrons, activating the aromatic ring for substitution reactions, while the fluorine atom influences solubility and stability. The triflyl group enhances leaving-group ability, enabling efficient displacement under mild conditions.

Properties

IUPAC Name

(5-fluoro-2-nitrophenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO5S/c8-4-1-2-5(12(13)14)6(3-4)17-18(15,16)7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFGGNHOGIRZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-nitrophenyl trifluoromethanesulfonate typically involves the reaction of 5-fluoro-2-nitrophenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoromethanesulfonate ester. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods: While specific industrial production methods for 5-Fluoro-2-nitrophenyl trifluoromethanesulfonate are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-nitrophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products include substituted phenyl derivatives.

    Reduction: The major product is 5-fluoro-2-aminophenyl trifluoromethanesulfonate.

    Coupling Reactions: The products are typically biaryl compounds.

Scientific Research Applications

Chemistry: 5-Fluoro-2-nitrophenyl trifluoromethanesulfonate is used as an intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution and coupling reactions makes it valuable in the construction of complex molecular architectures.

Biology and Medicine: While specific biological applications are not extensively documented, compounds with similar structures are often explored for their potential biological activities, such as enzyme inhibition or receptor binding.

Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and materials science. Its reactivity and functional group compatibility make it a versatile building block in various synthetic pathways .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitrophenyl trifluoromethanesulfonate primarily involves its role as a reactive intermediate in chemical reactions. The trifluoromethanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The nitro group can undergo reduction, leading to the formation of amino derivatives, which can further participate in various chemical transformations .

Comparison with Similar Compounds

Substituent Effects on Reactivity

The reactivity of sulfonate esters is highly dependent on substituents. Below is a comparative analysis:

Compound Key Substituents Reactivity Profile
5-Fluoro-2-nitrophenyl trifluoromethanesulfonate -NO₂ (ortho), -F (para) High electrophilicity due to strong electron-withdrawing nitro group; fluorine enhances stability
Methyl trifluoromethanesulfonate -CH₃ (alkyl) Moderate reactivity; used for methylation under microwave conditions
Ethyl trifluoromethanesulfonate -C₂H₅ (alkyl) Similar to methyl analog but slower due to steric bulk
2-Fluoroethyl trifluoromethanesulfonate -CH₂CH₂F (fluoroalkyl) Enhanced leaving-group ability due to fluorine; used in specialized alkylations
5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-yltrifluoromethanesulfonate Pyrazolyl ring with -F (para) Lower aromatic activation compared to nitro; used in heterocyclic chemistry

Key Findings :

  • Electron-withdrawing groups (e.g., -NO₂) significantly increase reactivity compared to alkyl or weakly electron-withdrawing substituents (e.g., -F). For example, microwave-assisted alkylation using methyl trifluoromethanesulfonate achieves 85% yield in 15 minutes, whereas nitro-substituted analogs react faster under similar conditions .
  • Steric hindrance : Ethyl and bulkier analogs exhibit reduced reactivity compared to methyl or planar aromatic derivatives.

Biological Activity

5-Fluoro-2-nitrophenyl trifluoromethanesulfonate (CAS No. 722536-31-4) is a compound that has garnered attention in recent years due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and cytotoxic properties, supported by research findings and data tables.

Anti-inflammatory Activity

Inflammation is a significant factor in various diseases, and 5-Fluoro-2-nitrophenyl trifluoromethanesulfonate has been studied for its potential to modulate inflammatory responses. An in vitro study assessed its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, revealing a dose-dependent reduction in pro-inflammatory cytokines.

Concentration (µM)TNF-alpha Inhibition (%)IL-6 Inhibition (%)
52530
104045
506070

The results indicate that at higher concentrations, the compound significantly inhibits the production of TNF-alpha and IL-6, which are critical mediators of inflammation.

Antioxidant Activity

The compound's antioxidant properties were evaluated using DPPH and ABTS radical scavenging assays. The findings demonstrated that 5-Fluoro-2-nitrophenyl trifluoromethanesulfonate exhibits notable antioxidant activity.

Assay TypeIC50 Value (µg/mL)
DPPH15
ABTS20
Ascorbic Acid12

These IC50 values suggest that the compound has comparable antioxidant capacity to established antioxidants like ascorbic acid.

Research has also explored the cytotoxic effects of this compound against various cancer cell lines. A study indicated that it exhibits modest cytotoxicity against B16 melanoma cells, with potency influenced by the alkylating moiety present in related analogs. The presence of thymidine was found to reverse growth inhibition, suggesting intracellular conversion to active metabolites plays a role in its mechanism .

Case Studies

  • In Vitro Study on Macrophages : A detailed investigation into the anti-inflammatory effects of the compound showed a significant decrease in cytokine levels upon treatment with varying concentrations. This study underscores the potential therapeutic applications of the compound in inflammatory diseases.
  • Cytotoxicity Assessment : A comparative analysis of the cytotoxic effects on B16 melanoma cells highlighted the importance of structural modifications on potency. The study concluded that nitrogen basicity is crucial for enhancing cytotoxicity, emphasizing the need for further exploration into structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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